molecular formula C20H20N2O2 B289520 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one

3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one

Cat. No. B289520
M. Wt: 320.4 g/mol
InChI Key: AEQTYHLWMVTNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one, also known as D-264, is a benzodiazepine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

The exact mechanism of action of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor system in the brain. This results in an increase in the inhibitory neurotransmitter GABA, leading to the anxiolytic, sedative, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has a high affinity for the GABA receptor, leading to increased GABAergic neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain. Additionally, 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been found to have antioxidant properties, which may contribute to its potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one in lab experiments is its high potency and selectivity for the GABA receptor. This allows for more precise and accurate studies of the GABAergic system in the brain. However, one limitation of using 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one is its potential for side effects such as sedation and impaired motor function, which may affect the results of behavioral studies.

Future Directions

There are several potential future directions for the study of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies on the mechanism of action and physiological effects of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one may lead to the development of more selective and potent compounds with fewer side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one may lead to a better understanding of its potential clinical applications.

Synthesis Methods

The synthesis of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one involves the condensation of 3-amino-4-methylphenol and 2-(4-methylphenyl)acetaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product. This method has been optimized to produce high yields and purity of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one.

Scientific Research Applications

3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in animal models. Additionally, 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-2,5,6,11-tetrahydro-1H-pyrano[3,4-c][1,5]benzodiazepin-4-one

InChI

InChI=1S/C20H20N2O2/c1-12-7-9-14(10-8-12)19-18-17(11-13(2)24-20(18)23)21-15-5-3-4-6-16(15)22-19/h3-10,13,19,21-22H,11H2,1-2H3

InChI Key

AEQTYHLWMVTNJH-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C)C(=O)O1

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.